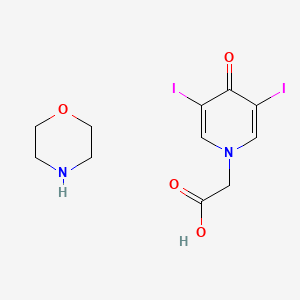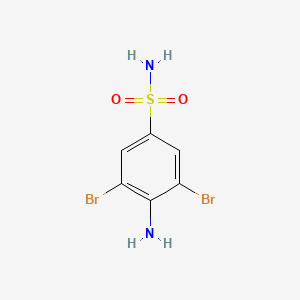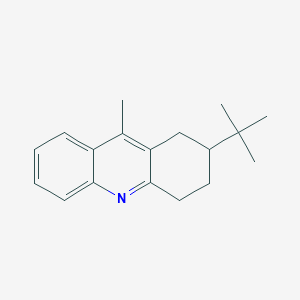
2-Tert-butyl-9-methyl-1,2,3,4-tetrahydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-9-methyl-1,2,3,4-tetrahydroacridine is a member of acridines.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Therapeutics
2-Tert-butyl-9-methyl-1,2,3,4-tetrahydroacridine derivatives are being studied for their potential as Alzheimer's disease therapeutics. One compound in this category, 9-amino-1,2,3,4-tetrahydroacridin-1-ol, has shown promising results in inhibiting acetylcholinesterase, which is a common target in Alzheimer's disease treatment. This compound has been active in models predictive of Alzheimer's disease activity and is currently in clinical trials (Shutske et al., 1989).
Antidiabetic Potential
Derivatives of this compound have also been investigated for their potential as antidiabetic agents. Studies on new substituted tetrahydroacridine derivatives hybridized at their position 9 with different heterocycles have shown promising results in vivo. These compounds demonstrated efficiency and safety margins in managing diabetic conditions in rats, with notable improvements in glucose level, α-amylase, liver function enzymes, and lipid profile parameters after treatment (Megeed et al., 2017).
Enzyme Induction
Studies have also explored the role of 2-Tert-butyl derivatives in the induction of detoxifying enzymes. Specific compounds, such as 2(3)-tert-butyl-4-hydroxyanisole (BHA), are known for their anticarcinogenic effects, attributable to the induction of detoxifying enzymes like glutathione S-transferases and quinone reductase in the liver and other tissues. The structural modification of these compounds can manipulate the tissue specificity of enzyme induction, which has implications for cancer research and treatment (De Long et al., 1985).
Antibacterial Applications
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties, particularly against gram-negative bacterial infections. Certain esters derived from these compounds have shown to protect animals against infections like Escherichia coli and may operate through a pro-drug mechanism, providing a novel approach to treating bacterial infections (Santilli et al., 1975).
Neuroprotective Effects
Some derivatives have been studied for their neuroprotective effects. For instance, the derivative 9-(4-ethoxycarbonylyphenoxy)-6,7-dimethoxy-1,2,3,4-tetrahydroacridine (EDT) has demonstrated protective effects against cerebral ischemia and has been shown to attenuate neurotoxicity induced by glutamic acid and sodium nitroprusside in primary cortical cultures, indicating its potential in managing neurological disorders (Sheng & Liu, 2003).
Propiedades
Fórmula molecular |
C18H23N |
|---|---|
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
2-tert-butyl-9-methyl-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C18H23N/c1-12-14-7-5-6-8-16(14)19-17-10-9-13(11-15(12)17)18(2,3)4/h5-8,13H,9-11H2,1-4H3 |
Clave InChI |
UJQXZVLPQFZFJK-UHFFFAOYSA-N |
SMILES |
CC1=C2CC(CCC2=NC3=CC=CC=C13)C(C)(C)C |
SMILES canónico |
CC1=C2CC(CCC2=NC3=CC=CC=C13)C(C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


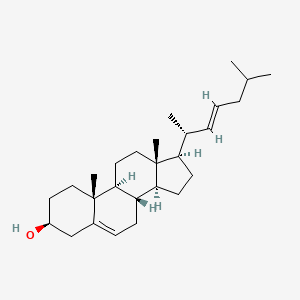
![N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide](/img/structure/B1231682.png)
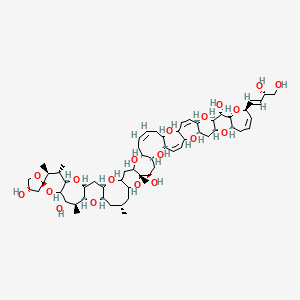
![{3,3',3''-[5-(2-amino-2-oxoethyl)-18,29-bis(carboxymethyl)-5,23-dimethyl-14,25-dioxo-9,26,27,28,30-pentaazaheptacyclo[19.5.1.1(3,6).1(8,11).1(16,19).0(1,23).0(10,15)]triaconta-6(30),9,15,19,21(27)-pentaene-4,17,22-triyl-kappa(4)N(9),N(27),N(28),N(30)]tripropanoato}nickel](/img/structure/B1231687.png)
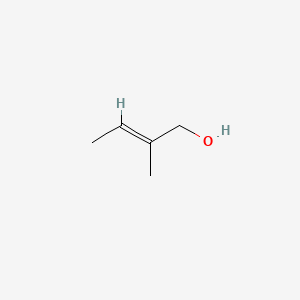

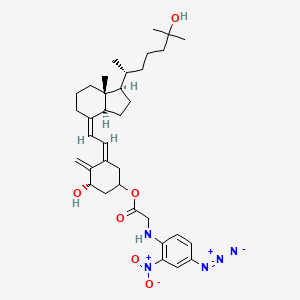
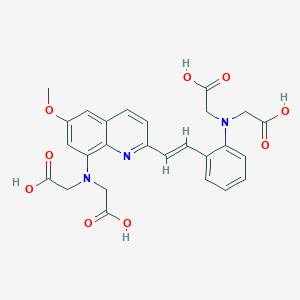
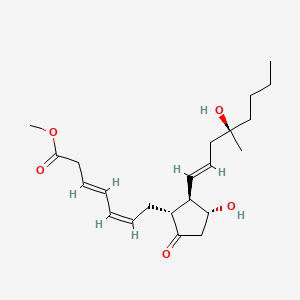

![[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate](/img/structure/B1231696.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-O-ethyl 5-O-methyl (4S)-2-[2-(2-aminoethoxy)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1231698.png)
